![molecular formula C14H12N2O4S B2369086 N-({[2,2'-联呋喃]-5-基}甲基)吡啶-3-磺酰胺 CAS No. 2097920-68-6](/img/structure/B2369086.png)

N-({[2,2'-联呋喃]-5-基}甲基)吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

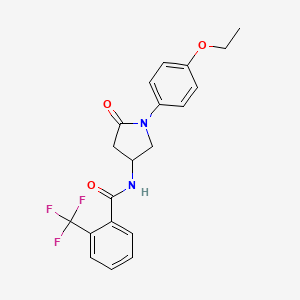

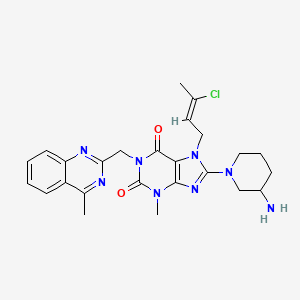

“N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide” is a compound that contains a sulfonamide group . Sulfonamides are organosulfur compounds that consist of a sulfonyl group (O=S=O) connected to an amine group (-NH2) . They are typically crystalline and many important drugs contain the sulfonamide group .

Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated . In a study, five ionic liquids of pyridinium sulfonamide were prepared from pyridine by amination followed by a reaction with a phenyl sulfonyl chloride .

Molecular Structure Analysis

The sulfonamide functional group is an organosulfur group with the structure R−S(=O)2−NR2. It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .

Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .

科学研究应用

- Bifuran-Pyridine derivatives have shown promise as potential drug candidates due to their unique structure and biological activities. Researchers explore their interactions with specific protein targets, aiming to design novel therapeutics for diseases like cancer, inflammation, or neurodegenerative disorders .

- Bifuran-Pyridine acts as a versatile ligand in coordination complexes. Its ability to chelate metal ions (such as copper, zinc, or palladium) makes it valuable in catalysis, sensing, and materials science. Researchers investigate its coordination behavior and tailor ligand-metal interactions for specific applications .

- Bifuran-Pyridine derivatives exhibit interesting electronic properties, making them suitable for organic semiconductors and light-emitting materials. Scientists explore their use in organic solar cells, field-effect transistors, and electroluminescent devices .

- Researchers study the photophysical properties of Bifuran-Pyridine, including absorption, emission, and excited-state behavior. These insights contribute to understanding light-driven processes and designing photoactive materials for imaging, sensing, or photodynamic therapy .

- Bifuran-Pyridine can self-assemble into supramolecular architectures. Scientists investigate its host-guest interactions with small molecules, ions, or other ligands. Applications include molecular recognition, drug delivery, and nanoscale materials .

- Bifuran-Pyridine-based sensors detect specific analytes (such as metal ions, pH, or gases) in environmental samples. Researchers explore their use in water quality monitoring, pollutant detection, and environmental remediation .

Medicinal Chemistry and Drug Development

Metal Coordination Chemistry

Organic Electronics and Optoelectronics

Photophysics and Photobiology

Supramolecular Chemistry and Host-Guest Interactions

Environmental Chemistry and Sensors

作用机制

Target of Action

N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide is a sulfonamide derivative . Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

The compound interacts with its target, dihydropteroate synthetase, by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA) . By binding to the active site of the enzyme, it prevents PABA from accessing the site, thereby inhibiting the enzyme’s activity . This results in a decrease in the production of folic acid, which in turn inhibits bacterial growth and reproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, the compound disrupts the production of dihydropteroate, a key intermediate in the synthesis of folic acid . This leads to a decrease in the levels of folic acid, which is essential for various cellular processes, including DNA synthesis and cell division .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .

Result of Action

The primary result of the action of N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, the compound deprives bacteria of a crucial nutrient, thereby inhibiting their ability to grow and reproduce .

Action Environment

The efficacy and stability of N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .

安全和危害

属性

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c17-21(18,12-3-1-7-15-10-12)16-9-11-5-6-14(20-11)13-4-2-8-19-13/h1-8,10,16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUGDPCELRDNOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2369003.png)

![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2369005.png)

![N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2369008.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2369009.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2369018.png)

![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2369025.png)